molecular formula C8H16ClNO B578173 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride CAS No. 1209123-25-0

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride

Cat. No.: B578173
CAS No.: 1209123-25-0
M. Wt: 177.672
InChI Key: KBDRFDLINZOCBD-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.672. The purity is usually 95%.
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Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRFDLINZOCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737393
Record name (8-Azabicyclo[3.2.1]octan-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209123-25-0
Record name (8-Azabicyclo[3.2.1]octan-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride.

Executive Summary

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride (CAS: 1389264-20-3 for exo, 1257442-93-5 for endo) is a bicyclic amine scaffold derived from the nortropane core. Distinguished by a hydroxymethyl group at the C3 position, this compound serves as a critical pharmacophore in medicinal chemistry. It is extensively utilized in the design of G-protein coupled receptor (GPCR) modulators—specifically CCR5 antagonists—and enzyme inhibitors targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA). This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols for drug discovery applications.

Chemical Identity & Physicochemical Properties[1][2]

The compound exists primarily as two diastereomers: exo (equatorial hydroxymethyl) and endo (axial hydroxymethyl). The exo-isomer is the predominant building block in commercial libraries due to its favorable thermodynamic stability and binding profiles in receptor pockets.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name (8-Azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride
Common Name 3-Hydroxymethylnortropane HCl
CAS Number 1389264-20-3 (exo); 1257442-93-5 (endo)
Molecular Formula C₈H₁₅NO[1][2][3][4][5] · HCl
Molecular Weight 177.67 g/mol
Free Base MW 141.21 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in H₂O, DMSO, Methanol; Low in CH₂Cl₂, Et₂O
pKa (Calc) ~9.5 (Secondary amine)
Melting Point 134–138 °C (Decomposes)

Synthetic Methodology

The synthesis of the 3-hydroxymethyl derivative requires a one-carbon homologation of the parent tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) or nortropinone. The most robust route utilizes the Van Leusen Reductive Cyanation to convert the ketone to a nitrile, followed by hydrolysis and reduction.

Mechanistic Pathway

The transformation relies on the reaction of the ketone with Tosylmethyl isocyanide (TosMIC) to form a nitrile intermediate.[6][7] This effectively replaces the C=O carbonyl with a CH-CN moiety.

Synthesispathway Tropinone N-Boc-Nortropinone (C12H19NO3) Nitrile Intermediate 1: 3-Cyano-N-Boc-nortropane Tropinone->Nitrile 1. TosMIC, t-BuOK DME, -10°C to RT (Van Leusen) TosMIC TosMIC (Reagent) TosMIC->Nitrile Acid Intermediate 2: N-Boc-nortropane-3-COOH Nitrile->Acid 2. NaOH, H2O Reflux (Hydrolysis) Alcohol N-Boc-3-hydroxymethyl nortropane Acid->Alcohol 3. BH3·THF or LiAlH4 Reduction Final Product: 8-Azabicyclo[3.2.1] octan-3-ylmethanol HCl Alcohol->Final 4. 4M HCl in Dioxane (Deprotection)

Figure 1: Synthetic workflow via Van Leusen homologation.

Experimental Protocol (Bench Scale)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Nitrile (Van Leusen Reaction) [6]

  • Reagents: Dissolve N-Boc-nortropinone (1.0 eq) and TosMIC (1.2 eq) in anhydrous dimethoxyethane (DME).

  • Reaction: Cool to 0°C. Add potassium tert-butoxide (t-BuOK, 2.5 eq) portion-wise to maintain temperature <10°C.

  • Causality: Low temperature prevents polymerization of TosMIC. The base generates the TosMIC carbanion which attacks the ketone.

  • Workup: Stir at room temperature for 4 hours. Quench with brine, extract with EtOAc.

Step 2: Hydrolysis and Reduction

  • Hydrolysis: Reflux the crude nitrile in 4M NaOH/EtOH for 12 hours to yield the carboxylic acid.

  • Reduction: Dissolve the acid in dry THF. Add Borane-THF complex (BH₃·THF, 1.0M, 3.0 eq) dropwise at 0°C.

  • Validation: Monitor by TLC (loss of acid spot) or LC-MS (appearance of M+1 = 242 for N-Boc alcohol).

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5.0 eq). Stir for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with diethyl ether, and dry under vacuum.

Biological Applications & Structure-Activity Relationship (SAR)

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in neuropharmacology and immunology.

Pharmacophore Mapping

The 3-hydroxymethyl group acts as a "linker" or "head group" extender, allowing the tropane core to reach deeper into hydrophobic pockets while providing a terminal hydroxyl for hydrogen bonding.

  • CCR5 Antagonists: In compounds like Maraviroc analogs, the tropane nitrogen interacts with Asp297 (or similar residues) in the receptor, while the 3-substituent orients the molecule into the accessory binding pocket.

  • NAAA Inhibitors: The exo-configuration is often critical for inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in pain and inflammation modulation [1].

SAR_Mechanism Scaffold 8-Azabicyclo[3.2.1]octane Core (Rigid Spacer) Nitrogen Secondary Amine (N8) (Protonated at phys. pH) Nitrogen->Scaffold Integrated Target1 CCR5 Receptor (Aspartic Acid Interaction) Nitrogen->Target1 Ionic Bond / Salt Bridge Linker 3-Hydroxymethyl Group (-CH2OH) Linker->Scaffold Attached at C3 Target2 NAAA Enzyme (Catalytic Cysteine) Linker->Target2 H-Bond Donor/Acceptor

Figure 2: Pharmacophore interactions of the tropane scaffold.

Handling, Safety & Storage

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage Protocol
  • Hygroscopicity: The HCl salt is hygroscopic. It absorbs atmospheric moisture, which can lead to "gumming" and weighing errors.

  • Conditions: Store at 2°C to 8°C in a tightly sealed vial.

  • Desiccation: For long-term storage (>1 month), store under Argon in a desiccator.

Solubility for Assays
  • Stock Solution: Prepare 10-100 mM stocks in DMSO or water.

  • Stability: Aqueous solutions are stable for 24 hours at 4°C. Avoid freeze-thaw cycles.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. (2018). Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions. Organic & Biomolecular Chemistry. (2021). Available at: [Link]

  • Chemistry of Sulfonylmethyl Isocyanides (TosMIC): A General Synthesis of Nitriles from Ketones. Journal of Organic Chemistry. (1977).[7] Available at: [Link]

  • PubChem Compound Summary: 8-Azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a foundational structural motif in neuropharmacology, giving rise to compounds with significant effects on the central nervous system.[1][2][3] Molecules built on this framework, such as cocaine and benztropine, are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][4][5] This guide focuses on a specific derivative, 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride (designated herein as AZ-3M-HCl), and delineates its mechanism of action as a selective dopamine reuptake inhibitor (DRI). By blocking DAT, AZ-3M-HCl increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[6] This guide will provide a comprehensive overview of the molecular interactions, the resultant signaling cascades, and the validated experimental methodologies required to characterize this mechanism.

Introduction: The Tropane Scaffold and Dopaminergic Modulation

The tropane ring system is a bicyclic alkaloid structure that serves as the backbone for a wide range of pharmacologically active compounds.[2][7] Its rigid conformation allows for precise positioning of functional groups, enabling high-affinity interactions with specific biological targets. While some tropane alkaloids act as anticholinergic agents by blocking muscarinic acetylcholine receptors, others are potent inhibitors of monoamine transporters.[3][8]

The dopamine transporter (DAT) is a critical protein in the presynaptic membrane of dopaminergic neurons.[9][10] Its primary function is to clear dopamine from the synaptic cleft, thus terminating the signal and maintaining dopamine homeostasis.[9][10][11] Inhibition of this reuptake process leads to elevated synaptic dopamine levels, which has profound implications for mood, motivation, and motor control.[6][12] Dysregulation of DAT is implicated in several neuropsychiatric disorders, including ADHD, depression, and Parkinson's disease, making it a key therapeutic target.[9][13] This guide will explore the specific actions of AZ-3M-HCl within this context.

Molecular Mechanism of Action: High-Affinity Blockade of the Dopamine Transporter

The primary mechanism of action for AZ-3M-HCl is its function as a competitive inhibitor at the dopamine transporter. This interaction prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, leading to an accumulation of dopamine in the extracellular space and prolonged activation of postsynaptic dopamine receptors.[6]

Binding and Inhibition Dynamics

AZ-3M-HCl binds to the central substrate-binding site of DAT, which is also responsible for recognizing and translocating dopamine. Cryo-electron microscopy studies of DAT have revealed that inhibitors can stabilize the transporter in different conformational states.[14] For instance, cocaine and its analogs tend to lock DAT in an outward-facing conformation, preventing the conformational changes necessary for dopamine transport.[14] It is hypothesized that AZ-3M-HCl acts similarly, competitively occluding the dopamine binding site.

The interaction is characterized by high affinity (low nanomolar Kᵢ value) and selectivity for DAT over other monoamine transporters like SERT and NET. This selectivity is crucial for its specific pharmacological profile, minimizing off-target effects.

Experimental Validation of the Mechanism of Action

A multi-tiered experimental approach is essential to rigorously validate the proposed mechanism of action for AZ-3M-HCl. This involves confirming target engagement, quantifying functional inhibition, and observing the downstream physiological consequences.

Tier 1: Target Engagement and Affinity Determination

The initial step is to confirm that AZ-3M-HCl directly binds to DAT and to determine the affinity of this interaction.

This assay quantifies the ability of a test compound (AZ-3M-HCl) to displace a known radiolabeled ligand that binds to DAT.

  • Objective: To determine the binding affinity (Kᵢ) of AZ-3M-HCl for the human dopamine transporter.

  • Materials:

    • HEK293 cells stably expressing human DAT (hDAT).

    • Membrane preparation from hDAT-expressing cells.

    • Radioligand: [³H]WIN 35,428 (a well-characterized cocaine analog).[15]

    • Non-specific binding control: GBR 12909 or cocaine at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • 96-well microplates, filter mats, scintillation fluid.

  • Methodology:

    • Plate Setup: A 96-well plate is prepared with increasing concentrations of AZ-3M-HCl.

    • Incubation: hDAT cell membranes (20-40 µg protein) are incubated with a fixed concentration of [³H]WIN 35,428 (e.g., 2-3 nM) and the various concentrations of AZ-3M-HCl. A set of wells containing only the radioligand and membranes determines total binding, while another set with a high concentration of a non-labeled DAT inhibitor determines non-specific binding.

    • Equilibration: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: The incubation is terminated by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters, representing bound ligand, is counted using a scintillation counter.

  • Data Analysis and Self-Validation:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of AZ-3M-HCl.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of AZ-3M-HCl that inhibits 50% of the specific binding).

    • The Kᵢ (inhibitor constant) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

    • A successful assay is validated by a high signal-to-noise ratio and a complete displacement curve.

Tier 2: Functional Assessment of Dopamine Reuptake Inhibition

After confirming binding, the next critical step is to demonstrate that this binding translates into functional inhibition of dopamine transport.

This assay directly measures the ability of AZ-3M-HCl to block the uptake of dopamine into nerve terminals.[16]

  • Objective: To measure the potency (IC₅₀) of AZ-3M-HCl in inhibiting dopamine reuptake.

  • Materials:

    • Fresh or frozen rat striatal tissue.

    • Sucrose buffer for homogenization.

    • Krebs-Ringer-HEPES buffer.

    • [³H]Dopamine.

    • AZ-3M-HCl and other control inhibitors.

  • Methodology:

    • Synaptosome Preparation: Rat striatum is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g) to pellet the synaptosomes (resealed nerve terminals).[17] The pellet is resuspended in buffer.

    • Pre-incubation: Synaptosomes are pre-incubated for 10-15 minutes at 37°C with various concentrations of AZ-3M-HCl or vehicle.

    • Uptake Initiation: [³H]Dopamine is added to initiate the uptake reaction. The incubation continues for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[16]

    • Termination and Separation: The reaction is stopped by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes (containing internalized [³H]Dopamine) from the extracellular medium.

    • Quantification: The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis and Self-Validation:

    • Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., GBR 12909) or by conducting the assay at 4°C.

    • The IC₅₀ value is determined by plotting the percentage of inhibition versus the log concentration of AZ-3M-HCl.

    • The assay is validated by demonstrating time- and temperature-dependent uptake of dopamine that is significantly inhibited by known DAT blockers.

Tier 3: Real-Time Measurement of Synaptic Dopamine Dynamics

To understand the effect of AZ-3M-HCl on dopamine neurotransmission with high temporal resolution, Fast-Scan Cyclic Voltammetry (FSCV) is the gold standard.

FSCV allows for the direct, sub-second measurement of dopamine release and reuptake in ex vivo brain tissue.[18][19][20]

  • Objective: To characterize the effect of AZ-3M-HCl on the kinetics of electrically-evoked dopamine release and clearance.

  • Materials:

    • Mouse or rat brain slices containing the striatum.

    • Artificial cerebrospinal fluid (aCSF).

    • Carbon-fiber microelectrode.

    • Bipolar stimulating electrode.

    • FSCV recording system.

  • Methodology:

    • Slice Preparation: The brain is rapidly removed and placed in ice-cold aCSF. Coronal slices (e.g., 300 µm thick) containing the nucleus accumbens or dorsal striatum are prepared using a vibratome.

    • Recording Setup: A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C. A carbon-fiber microelectrode is positioned in the striatum, and a stimulating electrode is placed nearby.

    • Baseline Recording: Dopamine release is evoked by a brief electrical stimulation (e.g., a single pulse or a short train). The potential at the carbon-fiber electrode is rapidly scanned (e.g., from -0.4 V to +1.3 V and back at 400 V/s) to generate a background-subtracted cyclic voltammogram characteristic of dopamine.[19][21]

    • Drug Application: After establishing a stable baseline, AZ-3M-HCl is added to the perfusion buffer.

    • Post-Drug Recording: Evoked dopamine release and reuptake are recorded in the presence of the drug.

  • Data Analysis and Self-Validation:

    • The peak height of the signal corresponds to the amount of dopamine released.

    • The rate of signal decay is modeled to calculate the maximal rate of dopamine uptake (Vₘₐₓ) and the affinity of the transporter for dopamine (Kₘ).

    • A competitive reuptake inhibitor like AZ-3M-HCl is expected to increase the peak concentration of dopamine and significantly slow the rate of its clearance (decrease Vₘₐₓ) without changing Kₘ.

    • The experiment is validated by the characteristic electrochemical signature of dopamine and the stability of the baseline recordings.

Parameter Expected Effect of AZ-3M-HCl Rationale
Peak [DA] IncreaseBlockade of reuptake allows dopamine to accumulate in the synapse.
Uptake Rate (Vₘₐₓ) DecreaseFewer functional transporters are available to clear dopamine.
Signal Half-Life (t₁/₂) IncreaseDopamine persists in the synaptic cleft for a longer duration.

Downstream Signaling Consequences

By increasing synaptic dopamine levels, AZ-3M-HCl enhances the activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor families.[22]

D1 Receptor Pathway (Gαₛ-coupled)

Activation of D1-like receptors (D1 and D5) stimulates the Gαₛ protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[23][24] PKA phosphorylates numerous downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal excitability.[23]

D2 Receptor Pathway (Gαᵢ-coupled)

Activation of D2-like receptors (D2, D3, and D4) stimulates the Gαᵢ protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[23][25] This pathway generally has opposing effects to the D1 pathway, contributing to the complex modulatory role of dopamine.[25]

The net effect of AZ-3M-HCl on a given neural circuit will depend on the local concentration of dopamine achieved, the relative expression of D1 and D2 receptors, and the specific neurons involved.[23]

Visualizing the Mechanism and Experimental Workflow

Diagram 1: Molecular Mechanism of AZ-3M-HCl

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine Vesicles DA_synapse DA Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_in Dopamine (DA) DAT->DA_in DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Activates D2R D2 Receptor DA_synapse->D2R Activates AZ3M AZ-3M-HCl AZ3M->DAT Blocks Gαs / cAMP\nSignaling Gαs / cAMP Signaling D1R->Gαs / cAMP\nSignaling Gαi / cAMP\nSignaling Gαi / cAMP Signaling D2R->Gαi / cAMP\nSignaling

Caption: AZ-3M-HCl competitively blocks DAT, increasing synaptic dopamine.

Diagram 2: Experimental Validation Workflow

start Hypothesis: AZ-3M-HCl is a DRI tier1 Tier 1: Target Engagement Radioligand Binding Assay start->tier1 Does it bind to DAT? tier2 Tier 2: Functional Inhibition Synaptosomal Uptake Assay tier1->tier2 Yes (Determine Ki) Does binding inhibit function? tier3 Tier 3: Synaptic Dynamics Fast-Scan Cyclic Voltammetry tier2->tier3 Yes (Determine IC50) How does it affect real-time dopamine signaling? conclusion Conclusion: Mechanism Validated tier3->conclusion Slows uptake, increases [DA]

Sources

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-azabicyclo[3.2.1]octane framework, the central structural motif of tropane alkaloids, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable for designing selective ligands for a variety of biological targets. This technical guide focuses on a key derivative, 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, providing essential molecular data, discussing its synthetic and stereochemical nuances, and exploring its application as a foundational building block in the development of novel therapeutics.

Core Compound Analysis: Molecular Identity and Physicochemical Properties

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is a key intermediate and structural analogue used in the synthesis of complex pharmaceutical agents. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C8H16ClNO[3][4][5]
Molecular Weight 177.67 g/mol [5]
CAS Number 1209123-25-0[4][5]
Synonyms 8-Azabicyclo[3.2.1]octane-3-methanol, hydrochloride[3]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for both chemical reactions and potential pharmaceutical formulations.

Structural Elucidation and Stereoisomerism

The 8-azabicyclo[3.2.1]octane system is a bicyclic amine, structurally related to nortropane. The key feature of this molecule is the methanol group (-CH₂OH) at the 3-position. The stereochemistry at this position is critical, leading to two primary diastereomers: endo and exo. The spatial orientation of the substituent relative to the bicyclic ring system profoundly influences the molecule's interaction with biological targets. Consequently, stereoselective synthesis is a paramount concern in the preparation of derivatives to ensure the desired pharmacological activity.[1] The CAS number 1389264-20-3, for instance, specifically refers to the exo-isomer.[3]

The 8-Azabicyclo[3.2.1]octane Scaffold in Drug Discovery

The rigid conformation of the 8-azabicyclo[3.2.1]octane scaffold reduces the entropic penalty of binding to a protein target, making it an attractive starting point for library synthesis and lead optimization. Its utility is demonstrated by its presence in a wide array of biologically active molecules, from classical tropane alkaloids to modern investigational drugs.[2]

Key Therapeutic Applications
  • Inflammatory Conditions: Derivatives incorporating this scaffold have been developed as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[6][7] NAAA inhibition is a promising therapeutic strategy for managing inflammatory and pain responses by preserving the levels of the endogenous anti-inflammatory lipid, palmitoylethanolamide (PEA).[6]

  • Metabolic and Liver Diseases: The scaffold is also used in the design of Farnesoid X receptor (FXR) activators.[8] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it a target for liver diseases, intestinal diseases, and certain cancers.[8]

The logical workflow for utilizing this scaffold in drug development often involves modifying the core at the 3-position and/or the nitrogen at the 8-position to explore structure-activity relationships (SAR).

G cluster_0 Scaffold-Based Drug Design Workflow Core 8-Azabicyclo[3.2.1]octane Core Derivatization Synthetic Derivatization (e.g., at N8 and C3 positions) Core->Derivatization Key Building Block Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening (e.g., NAAA, FXR assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR) Hit->LeadOpt Improve Potency & ADME Properties Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Workflow for scaffold-based drug discovery.

Experimental Methodologies: A Representative Protocol

Trustworthy and reproducible experimental protocols are the bedrock of scientific advancement. While specific synthetic routes to 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride are proprietary or vary, the workup and purification of related analogues often follow a standard procedure to isolate the amine product. The following is a representative aqueous workup protocol adapted from procedures for similar 8-azabicyclo[3.2.1]octane derivatives.[9]

Protocol: Aqueous Workup and Extraction of an 8-Azabicyclo[3.2.1]octane Derivative

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on the specific reaction mixture. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Quenching and pH Adjustment:

    • Cool the reaction mixture in an ice bath (0-5 °C).

    • Carefully add water to the stirred solution to quench any remaining reagents.

    • Adjust the pH of the aqueous layer to >11 using a 2N NaOH solution. This deprotonates the nitrogen atom of the bicyclic amine, rendering it soluble in organic solvents.

  • Organic Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic phase with a saturated NaCl solution (brine). This helps to remove residual water and some water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and collect the organic filtrate.

  • Concentration and Isolation:

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can then be purified further by methods such as column chromatography or recrystallization to yield the pure free base.

  • Salt Formation (Optional):

    • To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of HCl in the same solvent dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the hydrochloride salt.

Safety and Handling

Derivatives of 8-azabicyclo[3.2.1]octane should be handled with care. According to safety data, related compounds are often classified with the following hazards:

  • Harmful if swallowed.[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5][10]

Standard laboratory safety practices, including the use of gloves, safety glasses, and a lab coat, are mandatory.

Conclusion

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is more than a simple chemical; it is a versatile and powerful building block for the construction of next-generation therapeutics. Its defined stereochemistry and rigid bicyclic nature provide an exceptional platform for medicinal chemists aiming to achieve high target affinity and selectivity. A thorough understanding of its properties, synthesis, and handling is essential for any research professional working at the forefront of drug discovery.

References

  • 8-Azabicyclo[3.2.1]octan-3-one hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • 8-azabicyclo[3.2.1]octan-3-ylmethanol HCl (CAS 1209123-25-0) . Nanjing Chemlin Chemical Co., Ltd. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids . Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration . Journal of Medicinal Chemistry, American Chemical Society. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol . PubChem, National Center for Biotechnology Information. [Link]

  • ((1R,5S)-8-Methyl-8-azabicyclo(3.2.1)octan-3-yl)methanol . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives . University of Regensburg Dissertation. [Link]

  • Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as fxr activators.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration . ResearchGate. [Link]

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8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is a bicyclic amine scaffold belonging to the nortropane class. Distinguished by a hydroxymethyl group at the C3 position and a secondary amine at the bridgehead (N8), this molecule serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically CCR5 antagonists (e.g., Maraviroc analogs) and muscarinic receptor ligands.

This guide provides a definitive technical analysis of its physicochemical properties, emphasizing the critical stereochemical distinction (endo vs. exo) that dictates biological efficacy. It further details a self-validating protocol for its synthesis and salt formation, ensuring high-fidelity application in drug discovery pipelines.

Molecular Identity & Stereochemical Criticality

The nortropane core is rigid, creating a defined spatial arrangement for substituents. For 8-azabicyclo[3.2.1]octan-3-ylmethanol, the orientation of the C3-hydroxymethyl group relative to the nitrogen bridge is the primary determinant of pharmacological activity.

  • Endo-isomer (Boat-like): The substituent points away from the nitrogen bridge. This is the thermodynamically preferred conformation for many biological targets (e.g., NAAA inhibitors).

  • Exo-isomer (Chair-like): The substituent points towards the nitrogen bridge.

Note: Commercial supplies often contain mixtures unless specified. Application Scientists must verify stereopurity via NOESY NMR prior to library synthesis.

PropertyDescriptor
IUPAC Name (8-Azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride
Common Name 3-Hydroxymethyl-nortropane HCl
Molecular Formula C₈H₁₅NO[1] · HCl
Molecular Weight 141.21 (Free Base) / 177.67 (HCl Salt)
CAS Number 223608-57-5 (Generic/Salt dependent)
Core Scaffold Nortropane (8-azabicyclo[3.2.1]octane)

Physicochemical Profile

The hydrochloride salt significantly alters the solubility profile compared to the free base, making it suitable for aqueous bioassays but requiring specific handling during organic synthesis.

Table 1: Key Physicochemical Parameters
ParameterValue / RangeContext & Implication
Physical State White to Off-white Crystalline SolidHygroscopic; requires desiccated storage.
Melting Point 245°C – 250°C (Decomposition)High lattice energy typical of bicyclic amine salts. Note: Free base melts significantly lower (~135°C).
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character and H-bonding capacity of the primary alcohol.
Solubility (DMSO) > 20 mg/mLSuitable for stock solutions in HTS screening.
Solubility (Ether) InsolubleUsed as an antisolvent for precipitation/purification.
pKa (Conj. Acid) 9.8 ± 0.3 (Amine)The secondary amine is strongly basic; exists as a cation at physiological pH (7.4).
LogP (Free Base) ~0.3 (Experimental estimate)Low lipophilicity; good starting point for fragment-based drug design (FBDD).
Hygroscopicity Moderate to HighThe HCl salt will absorb atmospheric moisture, altering stoichiometry. Weighing must be rapid.

Synthetic Route & Purification Logic

The most robust route to high-purity 8-azabicyclo[3.2.1]octan-3-ylmethanol is the reduction of the corresponding ester. The choice of reducing agent is critical: Lithium Aluminum Hydride (LiAlH₄) is preferred over Borane (BH₃) to avoid complexation with the secondary amine, which would require harsh workup conditions.

Diagram 1: Synthesis & Salt Formation Workflow

SynthesisWorkflow Start Start: Ethyl 8-azabicyclo [3.2.1]octane-3-carboxylate Step1 Reduction (LiAlH4 / THF, 0°C -> Reflux) Start->Step1 Hydride Transfer Inter Intermediate: Al-Complex Step1->Inter 2-4 hrs Quench Fieser Workup (H2O, 15% NaOH, H2O) Inter->Quench Controlled Hydrolysis Base Free Base (Oil/Low melting solid) Quench->Base Filtration & Evaporation Salt Salt Formation (4M HCl in Dioxane) Base->Salt Protonation Final Final Product: HCl Salt Precipitate Salt->Final Filtration & Wash (Et2O)

Caption: Step-wise reduction and isolation workflow. The Fieser workup minimizes aluminum emulsion formation, critical for yield maximization.

Detailed Protocol: Salt Formation & Isolation

Objective: Convert the sticky free base into a handleable, crystalline HCl salt.

  • Dissolution: Dissolve the crude free base (e.g., 1.0 g, 7.1 mmol) in minimal anhydrous Ethanol (5 mL). Reasoning: Ethanol solubilizes the base but allows the salt to crash out upon ether addition.

  • Acidification: Dropwise add 4M HCl in Dioxane (2.0 eq, 3.5 mL) at 0°C. Stir for 30 minutes.

    • Observation: The solution may warm slightly (exothermic protonation).

  • Precipitation: Slowly add anhydrous Diethyl Ether (20 mL) with vigorous stirring. A white precipitate should form immediately.

  • Aging: Allow the slurry to stir for 1 hour at 0°C. Reasoning: Ostwald ripening improves crystal quality and purity.

  • Filtration: Filter under Argon/Nitrogen (to prevent moisture absorption). Wash the cake 3x with cold Ether.

  • Drying: Vacuum dry at 40°C over P₂O₅ for 12 hours.

Analytical Characterization & Self-Validation

To ensure the integrity of the material before use in biological assays, the following validation steps are mandatory.

A. Proton NMR (¹H-NMR) in D₂O
  • Diagnostic Signal 1 (Methanol group): Look for a doublet at

    
     3.4–3.6 ppm (CH₂-OH).
    
  • Diagnostic Signal 2 (Bridgehead): The bridgehead protons (H1/H5) typically appear around

    
     3.9–4.1 ppm, shifted downfield due to the cationic nitrogen.
    
  • Validation Check: Absence of ethyl signals (quartet ~4.1 ppm, triplet ~1.2 ppm) confirms complete reduction of the starting ester.

B. Elemental Analysis (CHN)

For the HCl salt, the theoretical values must match within 0.4%:

  • Theoretical: C: 54.08%, H: 9.08%, N: 7.88%

  • Deviation Logic: If Carbon is low and Hydrogen high, suspect hygroscopic water absorption (hydrate formation).

Diagram 2: Solubility & Partitioning Logic

SolubilityLogic cluster_aqueous Aqueous Media (pH < 9) cluster_organic Organic Solvents Substance 8-Azabicyclo[3.2.1]octan-3-ylmethanol HCl Water High Solubility (>50 mg/mL) Substance->Water Ionic Dissociation PBS Soluble (Buffer compatible) Substance->PBS DCM Insoluble (Unless converted to Base) Substance->DCM Partition Coeff < 0.1 DMSO Soluble (Stock Solution) Substance->DMSO Dipolar Aprotic Solvation

Caption: Solubility profile guiding solvent selection for extraction (DCM/Base) vs. biological assay (PBS/DMSO).

Stability & Handling Guidelines

  • Storage: Store at -20°C. The primary alcohol is susceptible to slow oxidation to the aldehyde if left in solution at room temperature for extended periods.

  • Reactivity: The secondary amine is a nucleophile (once deprotonated). In synthesis, it requires protection (e.g., BOC, CBZ) if reactions are targeted solely at the hydroxyl group.

  • Safety: As a tropane derivative, treat as a potential neuroactive agent. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO.[1][2] National Library of Medicine. Accessed Oct 2023. Link

  • Migliore, M. et al. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors.[3] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. Nortropine Hydrochloride Product Specification. (Reference for general tropane salt properties). Link

  • Uni-Regensburg. Synthesis of 8-Azabicyclo[3.2.1]octanes. Dissertation. Link

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An In-Depth Technical Guide to the Stereochemistry and Isomers of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core and the Imperative of Stereochemical Precision

The 8-azabicyclo[3.2.1]octane scaffold, the nucleus of tropane alkaloids, is a privileged structure in medicinal chemistry, renowned for conferring potent and diverse biological activities upon molecules that contain it.[1][2] These compounds have a rich history in both traditional medicine and modern pharmacology.[3] From the anticholinergic effects of atropine and scopolamine to the stimulant properties of cocaine, the therapeutic and physiological impact of this bicyclic system is profound.[4][5] The rigid, three-dimensional nature of the tropane core presents a unique framework for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics targeting a wide array of biological targets, including muscarinic acetylcholine receptors and various transporters.[6][7]

This guide focuses on a specific derivative, 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, a molecule that embodies the critical importance of stereochemistry in drug design and development. Due to the bicyclic nature of its core and the presence of a stereocenter at the 3-position, this compound can exist as four distinct stereoisomers. The spatial arrangement of the hydroxymethyl group, designated as endo or exo, along with the absolute configuration at C3 (R or S), gives rise to these isomers. It is now unequivocally established that the biological activity of chiral drugs can be highly dependent on their stereochemistry.[5] One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[8] For derivatives of the 8-azabicyclo[3.2.1]octane scaffold, the endo versus exo orientation has been shown to be a critical determinant of pharmacological activity. For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the endo-isomer demonstrated significant potency, whereas the corresponding exo-diastereoisomer was devoid of activity.[8]

Therefore, a comprehensive understanding of the stereochemistry of 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, including robust methods for the synthesis and characterization of its individual stereoisomers, is paramount for researchers and drug development professionals. This guide provides an in-depth exploration of the isomeric landscape of this compound, detailing stereoselective synthetic strategies, analytical techniques for isomer differentiation, and the underlying principles that govern its three-dimensional architecture.

The Four Faces of a Molecule: Understanding the Stereoisomers of 8-Azabicyclo[3.2.1]octan-3-ylmethanol

The stereochemical complexity of 8-azabicyclo[3.2.1]octan-3-ylmethanol arises from two key structural features: the bridged bicyclic system, which gives rise to endo and exo diastereomers, and the chiral center at the C3 position, which results in a pair of enantiomers for each diastereomer.

Endo vs. Exo Diastereomerism

In the 8-azabicyclo[3.2.1]octane ring system, the piperidine ring adopts a chair conformation.[9] The "longest" bridge is the ethylene bridge (C6 and C7), while the "shortest" bridge is the nitrogen-containing bridge (C1-N8-C5). The orientation of the substituent at C3 relative to these bridges defines the diastereomer:

  • Endo Isomer: The substituent is oriented syn (on the same side) to the longest bridge.

  • Exo Isomer: The substituent is oriented anti (on the opposite side) to the longest bridge.

This seemingly subtle difference in spatial arrangement can significantly impact the molecule's overall shape and its ability to interact with a biological target.

G cluster_0 8-Azabicyclo[3.2.1]octan-3-ylmethanol cluster_1 Diastereomers cluster_2 Enantiomers Molecule Racemic Mixture endo_racemate Endo Racemate ((1R,3R,5S) and (1S,3S,5R)) Molecule->endo_racemate Separation exo_racemate Exo Racemate ((1R,3S,5S) and (1S,3R,5R)) Molecule->exo_racemate Separation endo_R (1R,3R,5S)-endo endo_racemate->endo_R Chiral Resolution endo_S (1S,3S,5R)-endo endo_racemate->endo_S Chiral Resolution exo_R (1R,3S,5S)-exo exo_racemate->exo_R Chiral Resolution exo_S (1S,3R,5R)-exo exo_racemate->exo_S Chiral Resolution

Caption: Isomeric relationships of 8-azabicyclo[3.2.1]octan-3-ylmethanol.

Enantiomers: The Mirror Images

For both the endo and exo diastereomers, the C3 carbon is a stereocenter, meaning each can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated using the Cahn-Ingold-Prelog priority rules as (R) or (S). This results in a total of four possible stereoisomers:

  • (1R,3R,5S)-endo-8-Azabicyclo[3.2.1]octan-3-ylmethanol

  • (1S,3S,5R)-endo-8-Azabicyclo[3.2.1]octan-3-ylmethanol

  • (1R,3S,5S)-exo-8-Azabicyclo[3.2.1]octan-3-ylmethanol

  • (1S,3R,5R)-exo-8-Azabicyclo[3.2.1]octan-3-ylmethanol

Stereoselective Synthesis: Crafting the Desired Isomer

The ability to selectively synthesize a single, desired stereoisomer is a cornerstone of modern pharmaceutical chemistry. For 8-azabicyclo[3.2.1]octan-3-ylmethanol, the key strategic consideration is the stereocontrolled reduction of an 8-azabicyclo[3.2.1]octan-3-one precursor. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group, leading to either the endo or exo alcohol.

General Synthetic Workflow

G start 8-Azabicyclo[3.2.1]octan-3-one (Tropinone derivative) endo_alcohol Endo-8-Azabicyclo[3.2.1]octan-3-ylmethanol start->endo_alcohol Stereoselective Reduction A exo_alcohol Exo-8-Azabicyclo[3.2.1]octan-3-ylmethanol start->exo_alcohol Stereoselective Reduction B chiral_separation Chiral Resolution (e.g., Chiral HPLC) endo_alcohol->chiral_separation exo_alcohol->chiral_separation final_products Individual Enantiomers chiral_separation->final_products

Caption: General synthetic and resolution workflow.

Protocol 1: Stereoselective Synthesis of endo-8-Azabicyclo[3.2.1]octan-3-ylmethanol

The synthesis of the endo isomer is often favored due to steric hindrance, where the reducing agent attacks the carbonyl from the less hindered exo face. Bulky reducing agents are particularly effective in achieving high endo selectivity.

Principle: The stereospecific reduction of 8-azabicyclo[3.2.1]octan-3-ones to the corresponding endo-alcohols can be achieved with high selectivity using sterically hindered hydride reagents such as L-Selectride® (lithium tri-sec-butylborohydride).[10]

Step-by-Step Methodology:

  • Starting Material: Begin with an appropriately N-protected 8-azabicyclo[3.2.1]octan-3-one. The choice of protecting group (e.g., benzyl, Boc) is critical and will depend on the subsequent steps in the overall synthetic scheme.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected 8-azabicyclo[3.2.1]octan-3-one in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is crucial for maximizing the stereoselectivity of the reduction.

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (typically 1.0 M in THF) to the cooled ketone solution via syringe. The stoichiometry should be carefully controlled, usually with a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for a period of 1 to 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Quenching: Once the reaction is complete, quench the excess L-Selectride® by the slow, careful addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide. This step should be performed at low temperature to control the exothermic reaction.

  • Workup and Extraction: Allow the mixture to warm to room temperature and stir for an additional hour. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure endo-alcohol.

  • Deprotection and Salt Formation: If necessary, remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group). The resulting free amine can then be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol) to precipitate the hydrochloride salt.

Protocol 2: Synthesis of exo-8-Azabicyclo[3.2.1]octan-3-ylmethanol

The synthesis of the exo isomer, the thermodynamically more stable product, can often be achieved using less sterically demanding reducing agents or under conditions that allow for equilibration.

Principle: Reduction of 8-azabicyclo[3.2.1]octan-3-ones with less sterically hindered reducing agents, such as sodium borohydride, often results in a mixture of endo and exo alcohols, with the ratio being dependent on the specific substrate and reaction conditions.[10] Separation of the diastereomers is then required.

Step-by-Step Methodology:

  • Starting Material: As with the endo synthesis, begin with an N-protected 8-azabicyclo[3.2.1]octan-3-one.

  • Reaction Setup: Dissolve the ketone in a protic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Add sodium borohydride portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching and Workup: Carefully add acetone to quench any excess sodium borohydride. Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Diastereomer Separation: The resulting crude product will be a mixture of endo and exo alcohols. These diastereomers can be separated by flash column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient to allow for their separation.

  • Deprotection and Salt Formation: As described for the endo isomer, deprotect the nitrogen and form the hydrochloride salt.

Chiral Resolution: Isolating the Enantiomers

Once the endo and exo diastereomers have been synthesized and separated, the next critical step is the resolution of the enantiomeric pairs. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[3][11]

Principle: Chiral stationary phases are composed of a chiral selector immobilized on a solid support (typically silica gel). As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation.

General Protocol for Chiral HPLC Method Development:
  • Column Selection: The choice of CSP is the most critical parameter. For bicyclic amines and alcohols like 8-azabicyclo[3.2.1]octan-3-ylmethanol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based CSPs are often a good starting point.[11]

  • Mobile Phase Screening: A systematic screening of different mobile phases is essential.

    • Normal Phase: Typically consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to optimize the separation.

    • Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with additives.

    • Reversed Phase: Employs aqueous mobile phases with organic modifiers like methanol or acetonitrile.

  • Additive Selection: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid, TFA) may be used.

  • Optimization: Once a promising column and mobile phase system is identified, further optimization of parameters such as mobile phase composition, flow rate, and column temperature can be performed to maximize the resolution between the enantiomers.

Definitive Characterization: Analytical Techniques for Isomer Identification

Unambiguous identification of each stereoisomer is crucial. A combination of spectroscopic and analytical techniques is employed to determine both the relative (endo/exo) and absolute (R/S) stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between endo and exo diastereomers in solution. The rigid bicyclic framework of the 8-azabicyclo[3.2.1]octane system results in distinct chemical shifts and, most importantly, coupling constants for the protons in the endo and exo isomers.

Distinguishing Features in ¹H NMR:

  • The C3 Proton: The chemical shift and multiplicity of the proton at the C3 position (the carbon bearing the hydroxymethyl group) are highly diagnostic. In the endo isomer, this proton is in a pseudo-axial orientation, while in the exo isomer, it is in a pseudo-equatorial position. This leads to different coupling constants with the adjacent C2 and C4 protons.

  • Bridgehead Protons (C1 and C5): The coupling constants between the bridgehead protons and the protons on the adjacent carbons can also be used to differentiate the isomers. The dihedral angles between these protons differ significantly in the endo and exo configurations, which is reflected in the magnitude of the coupling constants according to the Karplus equation.[12]

¹³C NMR Spectroscopy:

The ¹³C chemical shifts are also sensitive to the stereochemistry. The steric environment of the carbons in the bicyclic core, as well as the hydroxymethyl group, will differ between the endo and exo isomers, leading to small but measurable differences in their chemical shifts.

Compound Isomer Key ¹H NMR Features Key ¹³C NMR Features
8-Azabicyclo[3.2.1]-octan-3-ylmethanolendoBroader multiplet for H3, larger coupling constants to adjacent axial protons.Distinct chemical shifts for C3 and the hydroxymethyl carbon compared to the exo isomer.
exoSharper multiplet for H3, smaller coupling constants to adjacent protons.Distinct chemical shifts for C3 and the hydroxymethyl carbon compared to the endo isomer.

(Note: Specific chemical shift and coupling constant values can vary depending on the solvent, concentration, and N-substituent. The table provides general trends.)

High-Performance Liquid Chromatography (HPLC)

In addition to its use in chiral resolution, HPLC on a standard (achiral) stationary phase can often be used to separate the endo and exo diastereomers. Due to their different shapes and polarities, they will typically have different retention times.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable crystal of one of the stereoisomers of 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride can be obtained, this technique can unequivocally establish:

  • The endo or exo configuration of the hydroxymethyl group.

  • The relative stereochemistry of all chiral centers in the molecule.

  • The absolute stereochemistry if the material is enantiopure (often determined using anomalous dispersion).

The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering invaluable insight into the preferred conformation of the molecule.[9]

The Pharmacological Implications of Stereoisomerism

While specific comparative pharmacological data for the four stereoisomers of 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is not extensively available in the public domain, the broader class of tropane alkaloids provides compelling evidence for the critical role of stereochemistry in determining biological activity.[5] The precise three-dimensional arrangement of the hydroxymethyl group and the orientation of the nitrogen lone pair are key pharmacophoric features that will dictate how each isomer interacts with its biological target.

The endo and exo isomers present different spatial vectors for the hydroxymethyl group, which can lead to vastly different binding affinities and efficacies at a given receptor or enzyme active site. Similarly, the (R) and (S) enantiomers will interact differently with a chiral biological environment, potentially leading to one enantiomer being significantly more potent than the other.

Conclusion

The stereochemistry of 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is a multifaceted topic of critical importance for its development as a potential therapeutic agent. The existence of four distinct stereoisomers, each with a unique three-dimensional architecture, necessitates a rigorous and systematic approach to its synthesis, separation, and characterization. As this guide has detailed, a combination of stereoselective synthesis, chiral chromatography, and advanced spectroscopic techniques provides the necessary tools for the unambiguous assignment of each isomer. For any research or drug development program involving this promising scaffold, a thorough understanding and control of its stereochemistry is not merely an academic exercise, but a fundamental prerequisite for success.

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  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004130/]
  • Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc05718a]
  • LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5985]
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [URL: https://epub.uni-regensburg.
  • US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents. [URL: https://patents.google.
  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents. [URL: https://patents.google.
  • stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk.pdf. SciSpace. [URL: https://typeset.io/papers/stereoselective-synthesis-of-new-8-oxabicyclo-3-2-1-oct-6-en-3bfk16xyzk]
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A Technical Guide to the Theoretical and Computational Investigation of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone of numerous biologically active molecules, most notably the tropane alkaloids.[1][2] This privileged structure confers a rigid conformational framework that is amenable to diverse functionalization, making it a recurring motif in medicinal chemistry and drug discovery.[1] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and dynamic properties of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, a representative member of this important class of compounds. This document will detail the application of Density Functional Theory (DFT) for geometric and electronic characterization and Molecular Dynamics (MD) simulations for exploring conformational landscapes and solvation effects. The protocols and analyses presented herein are designed to be a practical resource for researchers engaged in the rational design of novel therapeutics based on the tropane alkaloid scaffold.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane ring system is the defining structural feature of tropane alkaloids, a class of natural products with a long history of medicinal use and profound physiological effects.[2] Prominent members of this family, such as atropine and scopolamine, are known for their anticholinergic activity.[3] The rigid, bicyclic nature of this scaffold reduces the entropic penalty upon binding to a biological target, often leading to high-affinity interactions. The stereochemistry of substituents on the tropane ring is a critical determinant of biological activity, making the study of its conformational preferences paramount in drug design.

8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride serves as a valuable, non-chiral building block and a simplified model for understanding the fundamental physicochemical properties of more complex tropane alkaloids. Its study through computational methods offers a cost-effective and insightful approach to predict its behavior in various environments and its potential interactions with biological macromolecules.

Theoretical and Computational Methodologies

A multi-faceted computational approach is essential to gain a holistic understanding of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride. This guide will focus on two pillars of modern computational chemistry: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT): Unraveling Electronic Structure and Geometry

DFT has emerged as a powerful tool for accurately predicting the electronic structure and properties of small to medium-sized molecules.[4] For a molecule like 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, DFT is instrumental in determining its stable conformations, vibrational frequencies (correlating to infrared spectroscopy), and electronic properties such as molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO).

Causality Behind Method Selection:

The choice of a functional and basis set in DFT is a critical decision that balances computational cost with accuracy. For organic molecules containing C, N, O, and H, the B3LYP hybrid functional has consistently provided reliable results for geometries and energies.[5] The 6-31G(d,p) basis set offers a good compromise between accuracy and computational expense for geometry optimizations, while larger basis sets like 6-311++G(d,p) can be employed for more accurate single-point energy and electronic property calculations.[6]

Protocol 1: DFT Geometry Optimization and Frequency Calculation

  • Input Structure Generation: Construct the 3D structure of 8-Azabicyclo[3.2.1]octan-3-ylmethanol. The protonation state of the nitrogen should be considered, and for the hydrochloride salt, the nitrogen will be protonated.

  • Computational Method Selection:

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), is recommended to mimic the solvent environment (e.g., water or methanol).

  • Job Type:

    • Optimization: To find the lowest energy conformation.

    • Frequency: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis:

    • Verify the absence of imaginary frequencies.

    • Analyze the optimized geometric parameters (bond lengths, angles, dihedrals).

    • Visualize the predicted vibrational modes and compare the calculated IR spectrum with experimental data.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, MD simulations offer a dynamic view of its behavior over time.[7] This is crucial for understanding conformational flexibility, solvation dynamics, and potential interactions with other molecules.

Causality Behind Method Selection:

The choice of a force field is paramount in MD simulations. The General Amber Force Field (GAFF) is specifically designed for drug-like organic molecules and is compatible with the broader AMBER force field family used for biomolecules.[8][9] This makes it an excellent choice for studying 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, especially in the context of future protein-ligand interaction studies. The use of an explicit solvent model, such as TIP3P water, provides a more realistic representation of the aqueous environment compared to implicit models.

Protocol 2: Molecular Dynamics Simulation in Explicit Solvent

  • System Preparation:

    • Use the DFT-optimized structure of protonated 8-Azabicyclo[3.2.1]octan-3-ylmethanol as the starting coordinate.

    • Generate force field parameters using a program like Antechamber, which is part of the AmberTools suite, to assign GAFF atom types and calculate partial charges (e.g., using the AM1-BCC method).[10]

  • Solvation: Place the molecule in a periodic box of explicit water molecules (e.g., TIP3P model). Add a chloride counter-ion to neutralize the system.

  • Minimization: Perform a series of energy minimization steps to relax the solvent and remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to achieve the correct density.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space.

  • Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

    • Radial Distribution Functions (RDFs): To analyze the solvation shell around specific atoms.

    • Conformational Analysis: Cluster the trajectory to identify the most populated conformations.

Data Presentation and Visualization

Clear and concise presentation of computational data is crucial for interpretation and communication.

Quantitative Data Summary
ParameterDFT (B3LYP/6-31G(d,p))MD (GAFF)Experimental
Key Bond Lengths (Å) Calculated ValuesAverage Values ± SDFrom Crystallography (if available)
N8-C1e.g., 1.48e.g., 1.48 ± 0.02
C3-C9 (C-C bond to methanol)e.g., 1.54e.g., 1.54 ± 0.03
C9-O10e.g., 1.43e.g., 1.43 ± 0.02
Key Vibrational Frequencies (cm⁻¹) Calculated Values-From IR Spectrum
O-H stretche.g., ~3400-e.g., ~3350
C-H stretche.g., ~2950-e.g., ~2940
N-H stretch (protonated)e.g., ~2700-e.g., ~2680
Visualization of Workflows and Relationships

computational_workflow cluster_dft Density Functional Theory cluster_md Molecular Dynamics dft_start Initial 3D Structure dft_opt Geometry Optimization (B3LYP/6-31G(d,p)) dft_start->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq md_param Parameterization (GAFF) dft_opt->md_param dft_props Electronic Properties (HOMO, LUMO, ESP) dft_freq->dft_props validation Validation dft_freq->validation md_solvate Solvation & Ionization md_param->md_solvate md_equil Minimization & Equilibration md_solvate->md_equil md_prod Production MD Run md_equil->md_prod md_anal Trajectory Analysis md_prod->md_anal md_anal->validation exp_data Experimental Data (NMR, IR) validation->exp_data

Computational workflow for studying 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride.

validation_logic calc_geom Calculated Geometry exp_xray X-ray Crystallography calc_geom->exp_xray calc_ir Calculated IR Spectrum exp_ir Experimental IR Spectrum calc_ir->exp_ir calc_nmr Calculated NMR Shifts exp_nmr Experimental NMR Spectrum calc_nmr->exp_nmr

Logic of validating computational results against experimental data.

Validation: Bridging Theory and Experiment

The trustworthiness of computational models hinges on their ability to reproduce experimental observations. Spectroscopic data provides an excellent benchmark for validating the results of DFT calculations.

Comparison with NMR Spectroscopy

The calculated nuclear magnetic shielding constants from DFT can be converted to chemical shifts and compared with experimental 1H and 13C NMR data. While obtaining experimental spectra for the exact hydrochloride salt can be challenging, data for the free base or closely related derivatives can provide valuable benchmarks.[11]

Comparison with Infrared (IR) Spectroscopy

The vibrational frequencies calculated from DFT correspond to the absorption bands in an IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. A typical scaling factor for B3LYP/6-31G(d,p) is around 0.96.

Conclusion and Future Directions

This guide has outlined a robust computational framework for the theoretical investigation of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride. By combining the strengths of DFT and MD simulations, researchers can gain deep insights into the structural, electronic, and dynamic properties of this important molecular scaffold. The validation of these computational models against experimental data is a critical step in ensuring their predictive power.

Future studies could expand on this work by:

  • Performing QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model enzymatic reactions involving the tropane core.

  • Conducting free energy calculations to predict binding affinities to specific protein targets.

  • Using the validated computational models to screen virtual libraries of derivatives for desired properties.

The methodologies detailed herein provide a solid foundation for these and other advanced computational studies, ultimately accelerating the discovery and development of novel drugs based on the 8-azabicyclo[3.2.1]octane framework.

References

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]

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  • A fast and high-quality charge model for the next generation general AMBER force field. PMC - PubMed Central. [Link]

  • Development and testing of a general amber force field. PubMed - NIH. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

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  • From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. NIH. [Link]

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  • CHARMM additive and polarizable force fields for biophysics and computer-aided drug design. PMC - PubMed Central. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147. PubChem. [Link]

  • Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

  • GAFFlipid: a General Amber Force Field for the accurate molecular dynamics simulation of phospholipid. Soft Matter (RSC Publishing). [Link]

  • A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs-C60 Cl6 Molecule. ResearchGate. [Link]

  • Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation. MDPI. [Link]

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  • PARAMETERIZATION OF THE CHARMM LIPID FORCE FIELD AND APPLICATIONS TO MEMBRANE MODELING. DRUM - University of Maryland. [Link]

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  • Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. ACS Publications - American Chemical Society. [Link]

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  • Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations. PMC - PubMed Central. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

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Methodological & Application

Synthesis of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 8-azabicyclo[3.2.1]octane scaffold, also known as the tropane skeleton, is a privileged structural motif found in a wide array of biologically active natural products and synthetic molecules.[1][2] Tropane alkaloids, such as cocaine and atropine, have a long history in medicine and pharmacology, underscoring the significance of this bicyclic system.[3][4][5] The functionalization of the tropane core at the C3 position is of particular interest in medicinal chemistry for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[6][7][8] This application note provides a detailed, field-proven protocol for the synthesis of 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, a valuable building block for drug discovery.

The synthetic strategy hinges on the stereoselective reduction of an N-protected 8-azabicyclo[3.2.1]octan-3-one precursor, followed by deprotection and subsequent conversion to the hydrochloride salt. This approach offers a reliable and scalable route to the target compound. We will delve into the mechanistic rationale behind the key transformations and provide a step-by-step guide for its successful execution in a laboratory setting.

Synthetic Strategy and Mechanistic Considerations

The overall synthetic pathway can be visualized as a two-step process starting from N-Boc-8-azabicyclo[3.2.1]octan-3-one (N-Boc-nortropinone):

  • Reduction of the Ketone: The carbonyl group at the C3 position of N-Boc-nortropinone is reduced to a hydroxyl group using a mild and selective reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones, and its operational simplicity.[9][10] The reduction of bicyclic ketones with sodium borohydride is well-documented and generally proceeds with high stereoselectivity, governed by steric hindrance.[11][12] The hydride (H⁻) from the borohydride anion attacks the electrophilic carbonyl carbon.[10] In the case of nortropinone derivatives, the hydride preferentially attacks from the less hindered exo face, leading to the formation of the endo-alcohol as the major diastereomer.

  • Deprotection and Hydrochloride Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is removed under acidic conditions. The same acidic step is utilized to concurrently form the hydrochloride salt of the resulting amine.[13] The use of hydrochloric acid in a suitable solvent, such as dioxane or ethanol, facilitates both the cleavage of the Boc group and the protonation of the basic nitrogen atom of the tropane skeleton, yielding the desired water-soluble hydrochloride salt.[14][15][16] The formation of the salt often aids in the purification and handling of the final compound, as it tends to be a crystalline solid.[17]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
N-Boc-8-azabicyclo[3.2.1]octan-3-one≥97%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially AvailableHandle with care, moisture-sensitive
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
4 M HCl in 1,4-DioxaneCommercially AvailableCorrosive, handle in a fume hood
Diethyl ether (Et₂O)ACS GradeCommercially AvailableFlammable
Step 1: Reduction of N-Boc-8-azabicyclo[3.2.1]octan-3-one
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-8-azabicyclo[3.2.1]octan-3-one (10.0 g, 44.4 mmol).

  • Dissolve the starting material in methanol (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (2.52 g, 66.6 mmol, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Carefully quench the reaction by slowly adding water (20 mL) at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • To the resulting aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-8-azabicyclo[3.2.1]octan-3-ylmethanol as a white solid or a colorless oil. The product is often used in the next step without further purification.

Step 2: Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude N-Boc-8-azabicyclo[3.2.1]octan-3-ylmethanol from the previous step in 4 M HCl in 1,4-dioxane (50 mL) at 0 °C.

  • Allow the solution to warm to room temperature and stir for 4 hours. A white precipitate should form during this time.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Once the reaction is complete, add diethyl ether (100 mL) to the suspension to further precipitate the product.

  • Stir the suspension for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 30 mL).

  • Dry the solid under vacuum to yield 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride.

Synthesis Workflow Diagram

Synthesis_Workflow Start N-Boc-8-azabicyclo[3.2.1]octan-3-one Reduction Reduction Start->Reduction 1. NaBH₄, MeOH 2. Workup Intermediate N-Boc-8-azabicyclo[3.2.1]octan-3-ylmethanol Reduction->Intermediate Deprotection_Salt Deprotection & Salt Formation Intermediate->Deprotection_Salt 4 M HCl in Dioxane Product 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride Deprotection_Salt->Product

Caption: Synthetic workflow for 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride.

Safety and Handling Precautions

  • Sodium borohydride: is a flammable solid and can react violently with water to produce hydrogen gas. It should be handled in a well-ventilated area, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4 M HCl in 1,4-Dioxane: is a corrosive and toxic solution. Handle this reagent exclusively within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane and Diethyl Ether: are volatile and flammable organic solvents. All manipulations should be performed in a fume hood.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride. The described method utilizes readily available starting materials and reagents, and the procedures are straightforward to implement in a standard organic synthesis laboratory. By understanding the underlying chemical principles and adhering to the outlined protocol, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry.

References

  • Griffin, A., et al. (2021). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. Available at: [Link]

  • Liao, W., et al. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. PubMed. Available at: [Link]

  • Huang, J. P., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports. Available at: [Link]

  • Huang, J. P., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. RSC Publishing. Available at: [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. Available at: [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC - NIH. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Carretero, J. C., et al. (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Available at: [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. (2020). ResearchGate. Available at: [Link]

  • Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise. (n.d.). ResearchGate. Available at: [Link]

  • Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Journal of the American Chemical Society. Available at: [Link]

  • Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Semantic Scholar. Available at: [Link]

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  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg. Available at: [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (n.d.). Arkat USA. Available at: [Link]

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Application Note: Pharmacological Characterization & Scaffold Utilization of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride

[1]

Executive Summary

This Application Note details the pharmacological investigation of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride (CAS: 1389264-20-3), a critical "privileged scaffold" in medicinal chemistry.[1] While the tropane core is historically associated with anticholinergic agents (e.g., Atropine, Trospium), this specific hydroxymethyl-nortropane derivative serves as a versatile fragment for next-generation drug discovery.[1]

This guide focuses on two distinct pharmacological workflows:

  • GPCR Ligand Screening: Investigating affinity for Muscarinic Acetylcholine Receptors (mAChRs), relevant for COPD and overactive bladder therapeutics.[1]

  • Enzyme Inhibition: Utilizing the scaffold to target N-acylethanolamine-hydrolyzing acid amidase (NAAA), a novel target for inflammation and pain.[1][2]

Physicochemical Profile & Handling

Before initiating biological assays, the compound's ionic nature must be managed.

PropertySpecificationApplication Note
Molecular Formula

Salt form ensures stability.[1]
Molecular Weight 177.67 g/mol Use this MW for molarity calculations, not the free base.
Solubility >50 mg/mL in WaterHighly soluble; suitable for aqueous buffers (PBS/HEPES).[1]
pKa (Calculated) ~9.5 (Secondary Amine)Positively charged at physiological pH (7.4).[1]
Stability HygroscopicStore in desiccator at -20°C. Solutions stable for 24h at 4°C.

Critical Handling Protocol: The hydrochloride salt is acidic.[1] When preparing stock solutions (e.g., 10 mM in DMSO or Water), check pH if the buffer capacity is low. For binding assays, the "free base" species interacts with the receptor, but the protonated amine is often required for the ionic lock interaction within the GPCR binding pocket.

Experimental Workflow Visualization

The following diagram illustrates the divergent pharmacological screening pathways for this scaffold.

Pharmacological_WorkflowStart8-Azabicyclo[3.2.1]octan-3-ylmethanol HCl(Stock Preparation)BufferPhysiological Buffer System(pH 7.4 HEPES/Tris)Start->Buffer DissolutionBranch_GPCRPathway A: GPCR Pharmacology(Muscarinic Receptors)Buffer->Branch_GPCR Aliquot ABranch_EnzymePathway B: Enzyme Kinetics(NAAA Inhibition)Buffer->Branch_Enzyme Aliquot BAssay_BindRadioligand Binding Assay([3H]-NMS Displacement)Branch_GPCR->Assay_Bind Competition BindingAssay_FluorFluorogenic Substrate Assay(PAMCA Hydrolysis)Branch_Enzyme->Assay_Fluor Kinetic ScreenAssay_FuncFunctional Calcium Flux(FLIPR Assay)Assay_Bind->Assay_Func Hit ValidationData_KiOutput: Binding Affinity (Ki)& Selectivity ProfileAssay_Func->Data_KiData_IC50Output: Inhibition (IC50)& Mode of ActionAssay_Fluor->Data_IC50

Caption: Divergent screening workflow for Tropane-3-methanol scaffold characterization.

Protocol A: Muscarinic Receptor Binding Assay (GPCR)

Objective: Determine the baseline affinity of the scaffold for the M3 Muscarinic receptor (key target for respiratory/urological drugs).[1] The un-functionalized alcohol typically acts as a low-affinity "anchor," making it an ideal negative control or starting point for fragment growing.[1]

Materials
  • Receptor Source: CHO-K1 cells overexpressing human M3 receptors (membrane preparation).[1]

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    -NMS) (Specific Activity: ~80 Ci/mmol).[1]
  • Test Compound: 8-Azabicyclo[3.2.1]octan-3-ylmethanol HCl.

  • Reference Antagonist: Atropine or Tiotropium.[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.[1]
    
Step-by-Step Methodology
  • Membrane Preparation: Thaw M3 membrane aliquots and dilute in Assay Buffer to achieve ~5-10 µg protein/well.[1] Homogenize gently.

  • Compound Plate Setup:

    • Prepare a 10-point serial dilution of the Test Compound (Range: 100 µM to 0.1 nM).[1]

    • Note: High concentrations are necessary because the "naked" scaffold has lower affinity than functionalized drugs like Trospium.[1]

  • Incubation:

    • Add 50 µL of diluted membranes to a 96-well plate.

    • Add 25 µL of Test Compound.[1]

    • Add 25 µL of

      
      -NMS (Final concentration ~0.2 nM, close to 
      
      
      ).[1]
    • Non-Specific Binding (NSB): Define using 1 µM Atropine.[1]

  • Equilibrium: Incubate for 2 hours at 25°C (Room Temp) with gentle shaking.

  • Termination: Harvest onto GF/B filter plates (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold wash buffer.[1]

  • Detection: Add liquid scintillant and count radioactivity (CPM).

Data Analysis

Calculate the


1
  • Expected Result: The scaffold alone usually exhibits

    
    .[1] High affinity (
    
    
    range) is typically achieved only after esterification or etherification of the 3-methanol group (e.g., Trospium synthesis).[1]

Protocol B: NAAA Enzyme Inhibition Assay

Objective: Recent literature identifies azabicyclo[3.2.1]octane derivatives as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme that degrades the anti-inflammatory lipid Palmitoylethanolamide (PEA).[1] This protocol screens the scaffold's potential as a fragment for NAAA inhibitors (e.g., ARN19689 analogs).[2]

Materials
  • Enzyme: Recombinant human NAAA (HEK293 expression).[1]

  • Substrate: PAMCA (N-(2-oxo-chromen-7-yl)hexadecanamide) - a fluorogenic substrate.[1]

  • Buffer: 100 mM Citrate-Phosphate, 3 mM DTT, 0.1% Triton X-100, pH 4.5 (Lysosomal pH is critical for NAAA activity).[1]

Step-by-Step Methodology
  • Enzyme Activation: Pre-incubate NAAA enzyme in the acidic buffer (pH 4.[1]5) with DTT for 10 minutes. The thiol (DTT) prevents oxidation of the catalytic cysteine.[1]

  • Compound Addition:

    • Add 8-Azabicyclo[3.2.1]octan-3-ylmethanol HCl (dissolved in DMSO, final DMSO <5%).

    • Include a Vehicle Control (DMSO only) and a Positive Control (ARN19689 if available).[1]

  • Reaction Initiation: Add PAMCA substrate (Final concentration: 5 µM).

  • Kinetic Readout: Measure fluorescence immediately (Ex: 340 nm / Em: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • Validation: The liberation of 7-amino-4-methylcoumarin (AMC) indicates enzyme activity.[1]

Mechanistic Insight

The 8-azabicyclo[3.2.1]octane core acts as a steric mimic of the hydrophilic headgroup of PEA.[1] If the scaffold shows inhibition, it suggests it is binding to the catalytic pocket, blocking the access of the lipid substrate.

Comparative Data Summary (Template)

Researchers should compile data into the following format to validate the scaffold's utility:

Compound IDTargetAssay TypeResult (

)
Interpretation
Scaffold (HCl) mAChR (M3)Radioligand Binding

Low intrinsic affinity; ideal "silent" scaffold.[1]
Scaffold (HCl) NAAAFluorogenic Hydrolysis

Moderate fragment affinity; potential hit.[1]
Reference (Atropine) mAChR (M3)Radioligand Binding

Validates assay sensitivity.[1]

References

  • Trospium Chloride Synthesis & Pharmacology

    • Source: FDA Label / Indevus Pharmaceuticals.[1][3] "Sanctura (trospium chloride) Clinical Pharmacology."

    • Context: Establishes the 3-hydroxymethyl-nortropane core as the precursor to quaternary ammonium anticholinergics.[1]

    • URL:[Link][1]

  • NAAA Inhibitor Discovery (ARN19689)

    • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors.[1][4]

    • Source: ACS Medicinal Chemistry Letters (2021).[1]

    • Context: Identifies the 8-azabicyclo[3.2.1]octane core as a critical structural motif for inhibiting NAAA.
    • URL:[Link][1]

  • General Tropane Pharmacology

    • Title: Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors.[1][5][6]

    • Source: Pharmazie (1995).[1][5]

    • Context: Provides comparative binding d
    • URL:[Link]

  • Chemical Safety & Properties

    • Title: PubChem Compound Summary for CID 68147 (8-Azabicyclo[3.2.1]octan-3-ol derivatives).[1]

    • Source: National Library of Medicine.[1]

    • URL:[Link][1]

Using 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Nortropane Scaffold for CNS and Anti-Inflammatory Ligand Discovery[1][2]

Abstract

This guide details the technical application of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride (CAS: 1389264-20-3 for exo-isomer) as a high-value research tool in medicinal chemistry.[1][2][3] Unlike simple reagents, this compound serves as a stereochemically defined nortropane scaffold , essential for synthesizing ligands targeting the Dopamine Transporter (DAT), Muscarinic Acetylcholine Receptors (mAChRs), and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1][2] This document provides validated protocols for handling, quality control, and divergent synthesis, enabling researchers to leverage this scaffold for Structure-Activity Relationship (SAR) profiling.[1][2]

Introduction: The Tropane Advantage

The 8-azabicyclo[3.2.1]octane (tropane) core is a privileged structure in pharmacology, found in alkaloids like cocaine and atropine. 8-Azabicyclo[3.2.1]octan-3-ylmethanol HCl is particularly valuable because it offers two distinct vectors for chemical diversification:[1][2]

  • The Secondary Amine (N8): Allows for the introduction of solubilizing groups, fluorophores, or lipophilic domains to cross the Blood-Brain Barrier (BBB).[1][2]

  • The Primary Alcohol (C3-CH₂OH): A reactive handle for esterification or etherification, extending the pharmacophore further than the classic C3-hydroxyl found in tropine.[2]

Key Applications:

  • NAAA Inhibitors: Used to synthesize non-covalent inhibitors (e.g., sulfonamide derivatives) for treating chronic inflammation.[2][4][5]

  • DAT/SERT Probes: The extended hydroxymethyl group allows for exploring novel binding pockets in monoamine transporters.[2]

  • Stereochemical Control: The availability of defined exo (β) and endo (α) isomers allows researchers to probe the stereospecificity of receptor binding pockets.[2]

Technical Specifications & Handling
PropertySpecification
Chemical Name 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride
CAS Number 1389264-20-3 (exo-isomer)
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), Methanol
Appearance White to off-white solid
Storage Desiccate at -20°C; Hygroscopic

Handling Precaution: As a secondary amine salt, the compound is stable.[2] However, the free base is volatile and prone to oxidation.[1][2] Always store as the hydrochloride salt and generate the free base in situ during synthesis.[2]

Experimental Protocols
Protocol A: Quality Control & Stereochemical Verification

Before initiating library synthesis, verify the isomeric purity (exo vs. endo).[2] Impurities here can lead to misleading biological data.[2]

Methodology:

  • Instrument: 500 MHz NMR (D₂O).

  • Diagnostic Signals:

    • Exo-isomer: The C3-methine proton typically appears as a multiplet upfield compared to the endo-isomer due to shielding effects of the bridgehead.[1][2]

    • Verify the integration of the -CH₂OH doublet at ~3.4 ppm.[1][2]

  • LC-MS Condition:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[2]

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

    • Gradient: 5% B to 95% B over 5 min.

    • Note: The amine is very polar; early elution is expected (RT ~0.5–1.0 min).[2]

Protocol B: Divergent Synthesis (Library Generation)

This protocol describes how to use the scaffold to create a library of potential NAAA inhibitors or GPCR ligands.[2]

Step 1: N-Functionalization (The Anchor) Objective: Attach a lipophilic tail or protecting group to the nitrogen.[2]

  • Suspend 8-Azabicyclo[3.2.1]octan-3-ylmethanol HCl (1.0 eq) in DCM.

  • Add Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free base.[2]

  • Add the electrophile (e.g., Benzyl bromide, Sulfonyl chloride, or Boc-anhydride) (1.1 eq).[1][2]

  • Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain; secondary amine spot disappears).[2]

  • Workup: Wash with 1N NaHCO₃, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The product is now a neutral intermediate with a free primary alcohol.[2]

Step 2: O-Functionalization (The Warhead) Objective: Target specific receptor residues using the hydroxymethyl handle.[2]

  • Dissolve the N-substituted intermediate (from Step 1) in anhydrous THF.

  • Activation:

    • For Esters: Add carboxylic acid (1.2 eq), EDC[1][2]·HCl (1.5 eq), and DMAP (0.1 eq).[1][2]

    • For Ethers: Add NaH (1.5 eq) at 0°C, stir 30 min, then add alkyl halide (1.2 eq).

  • Stir at RT (esters) or 60°C (ethers) overnight.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Application Logic & Pathway Visualization[1]

The following diagram illustrates the strategic use of this scaffold in drug discovery, highlighting the specific chemical modifications that lead to distinct pharmacological classes.

TropaneScaffold Scaffold 8-Azabicyclo[3.2.1] octan-3-ylmethanol HCl N_Mod N8-Position (Secondary Amine) Scaffold->N_Mod Step 1: Alkylation/Acylation C_Mod C3-Position (Hydroxymethyl) Scaffold->C_Mod Step 2: Esterification/Etherification Target1 NAAA Inhibitors (Anti-inflammatory) N_Mod->Target1 Sulfonamide attachment Target2 DAT/SERT Ligands (Neurological) N_Mod->Target2 Aryl group Target3 mAChR Antagonists (Respiratory) N_Mod->Target3 Quaternary ammonium C_Mod->Target1 Lipophilic ether C_Mod->Target2 Ester linkage

Figure 1: Divergent synthesis strategy using the nortropane scaffold to access distinct therapeutic targets.[1][2]

Critical Analysis: Stereochemistry in Binding

Researchers must note that the biological activity of tropane derivatives is often strictly controlled by the C3-stereochemistry.[2]

  • Exo-isomers (β-orientated): Often favored for DAT inhibition (similar to cocaine).[1][2]

  • Endo-isomers (α-orientated): Frequently preferred for specific muscarinic subtypes.[1][2]

  • Recommendation: When using CAS 1389264-20-3 (Exo), always synthesize the endo counterpart as a negative control to validate specific binding.[1][2]

References
  • Synthesis and Biological Evaluation of Tropane Scaffolds. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.[2]

  • Discovery of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors. Journal of Medicinal Chemistry. ACS Publications.[2][4][6] [1][2]

  • Chemical Properties and Safety Data: 8-Azabicyclo[3.2.1]octan-3-ol. PubChem.[1][2] National Library of Medicine.[2] [1][2]

  • Stereoselective Synthesis of Tropane Alkaloids. Chemical Reviews. ACS Publications.[2][4][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. This guide provides in-depth, troubleshooting-focused FAQs and validated protocols to help you navigate the common pitfalls of this multi-step synthesis.

Overview of a Common Synthetic Pathway

The synthesis of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride often commences from a protected nortropinone derivative. A representative and logical pathway involves the reduction of a carboxylate group at the C-3 position, followed by deprotection and salt formation. Low yields can arise at several key stages, most notably during the reduction of the ester and the deprotection/isolation of the final salt.

The workflow below outlines the major transformations discussed in this guide.

Synthetic_Workflow cluster_0 Step 1: Ester Reduction cluster_1 Step 2: N-Boc Deprotection cluster_2 Step 3: Salt Formation & Isolation A N-Boc-8-azabicyclo[3.2.1]octane- 3-carboxylate B N-Boc-8-azabicyclo[3.2.1]octan- 3-ylmethanol A->B  LiAlH4 or other hydrides   C 8-Azabicyclo[3.2.1]octan-3-ylmethanol (Free Base) B->C  Acidic Conditions (HCl, TFA)   D 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride (Final Product) C->D  HCl in Anhydrous Solvent  

Caption: A typical synthetic route from an N-Boc protected ester to the final hydrochloride salt.

Troubleshooting Guide & FAQs

This section addresses specific, common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Section 1: The Ester Reduction Step

The reduction of the C-3 carboxylate to a primary alcohol is a critical, and often problematic, step. The choice of reducing agent and the subsequent workup procedure are paramount for achieving a high yield.

Q1: My yield is consistently low (<50%) after the reduction of the methyl carboxylate intermediate using Lithium Aluminum Hydride (LiAlH₄). What are the likely causes and how can I fix this?

A: Low yields in LiAlH₄ reductions are a classic problem, often stemming from reagent deactivation, incomplete reaction, or product loss during the aqueous workup.

  • Pillar 1: Reagent and Reaction Conditions

    • Causality: LiAlH₄ reacts violently with protic solvents, including atmospheric moisture, which rapidly deactivates the reagent. An insufficient charge of active reagent will lead to an incomplete reaction.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) and the reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

      • Verify Reagent Activity: Use LiAlH₄ from a freshly opened container. Older bottles that have been opened multiple times may have significant deactivation of the surface material.

      • Optimize Reagent Stoichiometry: While the theoretical stoichiometry is 0.5 equivalents of LiAlH₄ per mole of ester (since each hydride can react twice), it is standard practice to use a significant excess to drive the reaction to completion. Start with 1.5-2.0 equivalents and monitor the reaction's progress via Thin Layer Chromatography (TLC).

      • Temperature Control: The reaction is typically started at 0 °C for controlled addition and then allowed to warm to room temperature or gently refluxed to ensure completion.

  • Pillar 2: The Aqueous Workup

    • Causality: Quenching a LiAlH₄ reaction improperly is a primary source of product loss. The aluminum salts formed can create gelatinous emulsions that are difficult to filter and trap a significant amount of the desired alcohol product.

    • Troubleshooting: The Fieser Workup The Fieser method is a highly reliable protocol designed to produce granular, easily filterable aluminum salts. For a reaction that used 'X' g of LiAlH₄:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly and cautiously add 'X' mL of water.

      • Add 'X' mL of 15% (w/v) aqueous NaOH solution.

      • Finally, add '3X' mL of water.

      • Stir the resulting mixture vigorously at room temperature for 30-60 minutes. You should observe the formation of a white, granular solid that can be easily removed by filtration. Wash the solid thoroughly with the reaction solvent (e.g., THF, Et₂O) to recover any adsorbed product.

  • Pillar 3: Alternative Reducing Agents

    • If LiAlH₄ continues to pose problems, consider alternatives. The choice depends on the functional groups present in your specific substrate.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O, 0 °C to RTHighly reactive, reduces most carbonylsNot selective, difficult workup, moisture-sensitive
Lithium Borohydride (LiBH₄) THF or Et₂O, RT to RefluxMilder than LiAlH₄, more selective for esters over amides/acidsSlower reaction times, may require heating
Diisobutylaluminium Hydride (DIBAL-H) Toluene or DCM, -78 °CCan selectively reduce esters to aldehydes at low temp.Requires precise temperature control to avoid over-reduction to the alcohol
Section 2: N-Boc Deprotection and Salt Formation

The final steps of removing the tert-butyloxycarbonyl (Boc) protecting group and forming the hydrochloride salt are crucial for isolating the pure, stable final product.

Q2: After treating my N-Boc protected alcohol with acid, my isolated yield of the hydrochloride salt is very poor. The product seems to disappear during workup. What's going wrong?

A: This is a common issue related to the physical properties of the deprotected amine (the "free base") and improper handling during the salt formation and isolation stages.

  • Pillar 1: Ensuring Complete Deprotection

    • Causality: An incomplete deprotection reaction will leave you with a mixture of the desired product and the Boc-protected starting material, complicating purification and reducing the yield of the target compound. Standard deprotection requires strong acidic conditions.[1][2]

    • Troubleshooting:

      • Choice of Acid: The most common and effective reagents are 4M HCl in 1,4-dioxane or a 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) .[1]

      • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material spot/peak has been completely consumed. This can take anywhere from 30 minutes to several hours.[3]

      • Post-Reaction Processing: After the reaction is complete, remove the acid and solvent under reduced pressure (in vacuo). If TFA was used, it is often beneficial to co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed before proceeding.

  • Pillar 2: Isolation of the Product

    • Causality: The deprotected free base, 8-Azabicyclo[3.2.1]octan-3-ylmethanol, is a relatively polar and water-soluble amine. Attempting to perform a standard aqueous workup (e.g., neutralizing with base and extracting with an organic solvent) can lead to significant product loss into the aqueous phase.

    • Troubleshooting Logic:

    Deprotection_Troubleshooting Start Deprotection Complete (Acidic Solution) Evap Evaporate Acid & Solvent (In Vacuo) Start->Evap Crude_Base Crude Free Base Residue Evap->Crude_Base Path_A Direct Salt Formation (Recommended) Crude_Base->Path_A Path_B Aqueous Workup (High Risk of Loss) Crude_Base->Path_B Dissolve Dissolve in Anhydrous Solvent (e.g., Et₂O, IPA, EtOAc) Path_A->Dissolve Proceed Neutralize Dissolve, add Base (e.g., NaHCO₃), & Extract with Organic Solvent Path_B->Neutralize Attempt Add_HCl Add Anhydrous HCl Solution (e.g., 2M HCl in Et₂O) Dissolve->Add_HCl Precipitate Filter & Dry Precipitate Add_HCl->Precipitate Loss Significant Product Loss to Aqueous Layer Neutralize->Loss

    Caption: Troubleshooting logic for product isolation post-deprotection.

  • Pillar 3: Protocol for Clean Salt Formation

    • Start with the crude free base residue obtained after evaporation of the deprotection reaction.

    • Dissolve the residue in a minimal amount of a suitable anhydrous solvent. Good choices include isopropanol (IPA), diethyl ether (Et₂O), or ethyl acetate (EtOAc).

    • While stirring, add a solution of anhydrous HCl (e.g., 2M HCl in Et₂O or 4M HCl in dioxane) dropwise.

    • Continue addition until a precipitate forms and no further precipitation is observed with additional drops. A slight excess of HCl is acceptable.

    • If the product oils out, try scratching the side of the flask with a glass rod or adding a small seed crystal. If it remains an oil, remove the solvent in vacuo and try triturating the residue with a non-polar solvent like anhydrous hexane or pentane to induce solidification.

    • Collect the solid product by vacuum filtration, wash it with a small amount of the anhydrous precipitation solvent (e.g., cold Et₂O), and dry it thoroughly under high vacuum.

References

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  • Thomas, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

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  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

Sources

Navigating the Labyrinth of Deprotection: A Troubleshooting Guide for 8-Azabicyclo[3.2.1]octan-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Technical Support Center

Topic: 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride: Troubleshooting Protecting Group Removal

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: The 8-azabicyclo[3.2.1]octane, or nortropane, scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The synthesis of derivatives of 8-azabicyclo[3.2.1]octan-3-ylmethanol often requires the use of protecting groups for its secondary amine and primary alcohol functionalities to ensure regioselectivity in subsequent reactions. However, the final deprotection step to yield the desired hydrochloride salt can be fraught with challenges, leading to low yields, incomplete reactions, and complex purification profiles. This technical guide, presented in a question-and-answer format, addresses common issues encountered during the removal of protecting groups from this specific scaffold, providing field-proven insights and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete N-Boc Deprotection Under Standard Acidic Conditions

Question: I am treating my N-Boc protected 8-azabicyclo[3.2.1]octan-3-ylmethanol with standard conditions like 4M HCl in dioxane or TFA in DCM, but the reaction is sluggish and I observe a significant amount of starting material even after prolonged reaction times. What could be the issue and how can I resolve it?

Answer: This is a common issue that can arise from several factors related to both the substrate and the reaction conditions.

Underlying Causality:

  • Steric Hindrance: The bicyclic nature of the 8-azabicyclo[3.2.1]octane core can sterically hinder the approach of the acid to the nitrogen-bound tert-butoxycarbonyl (Boc) group.

  • Protonation of the Amine: Upon initial deprotection, the newly formed secondary amine is immediately protonated by the excess acid, forming the hydrochloride salt. This can sometimes create solubility issues or unfavorably alter the reaction kinetics.

  • Insufficient Acid Strength or Equivalents: While seemingly straightforward, the efficiency of Boc deprotection is highly dependent on the strength and stoichiometry of the acid.

Troubleshooting Protocol:

  • Increase Acid Equivalents and/or Concentration: Instead of the standard 4M HCl, consider using a higher concentration or a larger excess of the acidic solution. For substrates that are particularly resistant, using neat trifluoroacetic acid (TFA) can be effective.

  • Elevate the Temperature: Gentle heating (e.g., to 40-50 °C) can often accelerate the deprotection. However, this should be done with caution, as it can also promote side reactions. Monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Alternative Acidic Reagents: Consider using HCl gas bubbled through an appropriate solvent (e.g., diethyl ether or methanol). This can provide a high concentration of anhydrous HCl, driving the reaction to completion. Another effective reagent is oxalyl chloride in methanol, which generates HCl in situ under mild conditions.[3][4]

  • Monitor Progress with TLC: Develop a reliable TLC system to monitor the reaction. A common mobile phase for tropane alkaloids is a mixture of chloroform, methanol, and ammonium hydroxide.[5][6] The deprotected, more polar amine hydrochloride salt will have a significantly lower Rf value than the N-Boc protected starting material.

Parameter Standard Condition Troubleshooting Adjustment Rationale
Reagent 4M HCl in Dioxane / TFA in DCMHCl (gas) in Ether/MeOH; Neat TFA; Oxalyl Chloride in MeOHIncrease effective acid concentration and reactivity.
Temperature Room Temperature40-50 °C (with careful monitoring)Overcome activation energy barrier.
Monitoring Time-basedTLC analysisAccurately determine reaction completion and identify side products.
Issue 2: Elimination Side Product Formation During N-Boc Deprotection

Question: During the N-Boc deprotection of a similar 3-hydroxy-8-azabicyclo[3.2.1]octane derivative using HCl in methanol, I observed the formation of a significant amount of an alkene byproduct. Is this a risk for my primary alcohol-containing substrate, and how can I prevent it?

Answer: Yes, acid-catalyzed elimination of the hydroxyl group is a potential and problematic side reaction, even with a primary alcohol, though less likely than with tertiary alcohols as reported in the literature.[5]

Underlying Causality:

  • Acid-Catalyzed Dehydration: Strong acidic conditions, especially at elevated temperatures, can protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination, facilitated by a base (which could be the solvent or another molecule of the substrate), leads to the formation of an alkene.

  • Carbocation Stability: While a primary carbocation is generally unstable, the bicyclic ring system's geometry might influence the transition state, and in some cases, rearrangement could precede elimination.

Troubleshooting Protocol & Experimental Workflow:

  • Use Anhydrous Conditions: The presence of water can facilitate the dehydration reaction. Employing anhydrous solvents and reagents, such as HCl gas in anhydrous diethyl ether or dioxane, is crucial.

  • Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower temperatures to minimize the rate of the elimination side reaction.

  • Choose a Non-Nucleophilic, Non-Basic Solvent: Dichloromethane (DCM) or dioxane are generally preferred over methanol, as methanol can act as a nucleophile or base.

  • Alternative Deprotection Methods: If acidic conditions consistently lead to elimination, consider alternative, non-acidic deprotection strategies if your overall synthetic plan allows for a different N-protecting group in the future.

Deprotection_Pathway N-Boc Substrate N-Boc Substrate Desired Product (HCl Salt) Desired Product (HCl Salt) N-Boc Substrate->Desired Product (HCl Salt)  Ideal Pathway (e.g., HCl in Dioxane, 0°C) Elimination Byproduct Elimination Byproduct N-Boc Substrate->Elimination Byproduct  Side Reaction (e.g., HCl in MeOH, Heat) Cbz_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N-Cbz Substrate N-Cbz Substrate Reaction Vessel Reaction Vessel N-Cbz Substrate->Reaction Vessel Solvent (e.g., MeOH, EtOH) Solvent (e.g., MeOH, EtOH) Solvent (e.g., MeOH, EtOH)->Reaction Vessel Acid Additive (e.g., AcOH, HCl) Acid Additive (e.g., AcOH, HCl) Acid Additive (e.g., AcOH, HCl)->Reaction Vessel Filtration (Celite) Filtration (Celite) Reaction Vessel->Filtration (Celite) Reaction Completion H2 Atmosphere / Ammonium Formate H2 Atmosphere / Ammonium Formate H2 Atmosphere / Ammonium Formate->Reaction Vessel Pd/C or Pd(OH)2/C Pd/C or Pd(OH)2/C Pd/C or Pd(OH)2/C->Reaction Vessel Solvent Evaporation Solvent Evaporation Filtration (Celite)->Solvent Evaporation Crystallization / Chromatography Crystallization / Chromatography Solvent Evaporation->Crystallization / Chromatography

Caption: Workflow for N-Cbz Hydrogenolysis

Issue 4: Difficulty in Simultaneously Deprotecting N-Cbz and O-Benzyl Groups

Question: I have a doubly protected 8-azabicyclo[3.2.1]octan-3-ylmethanol with N-Cbz and O-Benzyl groups. I expected both to be removed under standard hydrogenolysis conditions, but I am getting a mixture of partially deprotected products. How can I achieve complete deprotection?

Answer: While both Cbz and benzyl ethers are susceptible to hydrogenolysis, their reaction rates can differ significantly, leading to incomplete or selective deprotection.

Underlying Causality:

  • Differential Reactivity: N-Cbz groups are generally more readily cleaved by hydrogenolysis than O-benzyl ethers.

  • Steric Hindrance: The accessibility of the benzylic C-O bond to the catalyst surface might be sterically hindered by the bicyclic framework.

  • Catalyst Deactivation: As the reaction proceeds and the free amine is generated, it can poison the catalyst, preventing the slower debenzylation of the alcohol.

Troubleshooting Protocol:

  • Extended Reaction Times and Increased Hydrogen Pressure: Monitor the reaction by TLC and allow for significantly longer reaction times (24-48 hours). If using a standard hydrogenation apparatus, increasing the hydrogen pressure (e.g., to 50 psi) can also be beneficial.

  • Acidic Conditions: As with N-Cbz deprotection alone, the addition of an acid is crucial to prevent catalyst poisoning by the newly formed amine.

  • Stepwise Deprotection: If simultaneous removal is problematic, consider a stepwise approach. First, remove the N-Cbz group. Then, after purification, subject the O-benzyl protected amine hydrochloride to a second hydrogenolysis. The protonated amine will not poison the catalyst.

  • Alternative Reagents for O-Benzyl Deprotection: If hydrogenolysis of the O-benzyl group remains challenging, other methods like using strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) can be employed, although these are harsh and may not be compatible with other functional groups. A reported method for difficult O-benzyl ether cleavage involves stannic chloride in boiling dichloromethane. [7]

    Protecting Group Ease of Hydrogenolysis Common Side Products Troubleshooting Tip
    N-Cbz Generally facile Toluene Add acid to prevent catalyst poisoning.

    | O-Benzyl | Can be sluggish | Toluene | Increase H₂ pressure, extend reaction time, consider stepwise deprotection. |

Issue 5: Challenges in Purifying the Final Hydrophilic Hydrochloride Salt

Question: After deprotection, my 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is highly water-soluble, making extraction difficult. I am also struggling with purification by silica gel chromatography and crystallization. What are some effective purification strategies?

Answer: The purification of highly polar, water-soluble amine salts is a common challenge. Standard liquid-liquid extraction and silica gel chromatography can be ineffective.

Underlying Causality:

  • High Polarity and Water Solubility: The presence of the ammonium and hydroxyl groups makes the molecule highly polar and readily soluble in water, leading to poor partitioning into organic solvents during extraction.

  • Streaking on Silica Gel: The basic nature of the free amine (if any is present) and the ionic nature of the salt can lead to significant streaking and poor separation on standard silica gel.

  • Crystallization Difficulties: The molecule may form a hygroscopic solid or an oil, making crystallization challenging.

Troubleshooting Protocol:

  • Evaporation and Trituration: After the reaction, if the product is in an organic solvent with an acid (like HCl in dioxane), evaporate the solvent completely. The resulting crude solid or oil can be triturated with a non-polar solvent like diethyl ether or hexane to precipitate the hydrochloride salt, leaving non-polar impurities in the solvent.

  • Recrystallization: Finding a suitable solvent system is key. For amine hydrochlorides, 2-propanol is often a good choice. [8]Sometimes, the addition of a co-solvent like diethyl ether can induce precipitation. [8]Experiment with solvent mixtures such as ethanol/ether, methanol/ether, or isopropanol/hexane.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying ionic compounds. The crude hydrochloride salt can be dissolved in water and passed through a cation-exchange resin. After washing the resin to remove non-basic impurities, the desired amine can be eluted with an aqueous ammonia solution. The ammonia can then be removed under vacuum, and the free amine can be converted back to the hydrochloride salt by treatment with HCl in an appropriate solvent.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase silica gel (C18) can provide better separation than normal-phase silica. A mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is typically used. The fractions containing the product can be collected, the organic solvent removed, and the remaining aqueous solution lyophilized to obtain the salt.

Concluding Remarks

The successful synthesis of 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride hinges on a well-planned protecting group strategy and a nuanced understanding of the potential challenges during the final deprotection step. By anticipating issues such as incomplete reactions, side product formation, and purification difficulties, and by applying the systematic troubleshooting protocols outlined in this guide, researchers can significantly improve their synthetic outcomes. Careful reaction monitoring, thoughtful selection of reagents and conditions, and the willingness to explore alternative purification techniques are paramount to achieving high purity and yield of this valuable synthetic intermediate.

References

  • Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports. (2021-02-03). [Link]

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Request PDF. (2025-08-06). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (2020-06-23). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. (2020-05-27). [Link]

  • Densitometric TLC analysis for the control of tropane and steroidal alkaloids in Lycium barbarum. PubMed. (2017-04-15). [Link]

  • Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. National Institutes of Health. (2012-09-28). [Link]

  • Purification of organic hydrochloride salt? ResearchGate. (2017-02-07). [Link]

  • Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. PubMed Central. (2012-09-13). [Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. (2025-08-07). [Link]

  • Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. ACS Publications. (2021-10-12). [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Binding Affinity of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise characterization of a compound's binding affinity to its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for validating the binding affinity of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, a key intermediate built upon the versatile 8-azabicyclo[3.2.1]octane scaffold. This core structure is a well-established pharmacophore found in a multitude of biologically active compounds, notably those targeting monoamine transporters and various receptor systems.[1] This guide will navigate through the theoretical underpinnings and practical execution of binding affinity assays, offering a comparative analysis with established reference compounds.

Introduction to 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride and its Therapeutic Relevance

The 8-azabicyclo[3.2.1]octane nucleus is a rigid bicyclic amine that serves as a foundational structural motif in medicinal chemistry. Its constrained conformation provides a defined orientation for substituent groups, enabling specific and high-affinity interactions with biological macromolecules. Derivatives of this scaffold have shown significant activity at dopamine transporters (DAT), serotonin transporters (SERT), and sigma receptors, making them attractive candidates for the development of therapeutics for neurological and psychiatric disorders.[2][3] 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, as a primary alcohol derivative, offers a strategic point for further chemical modification to explore structure-activity relationships (SAR) and optimize target engagement.

This guide will focus on validating the binding affinity of this compound against three primary, therapeutically relevant target classes: the dopamine transporter, the serotonin transporter, and sigma receptors. We will present a multi-faceted approach, detailing three robust experimental techniques: the radioligand binding assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). For each technique, we will provide a detailed protocol and discuss the rationale behind key experimental choices. To provide a clear performance benchmark, the binding profile of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride will be contextualized against well-characterized reference compounds for each target class.

Comparative Binding Affinity Analysis

The following table summarizes the anticipated binding affinities (Ki in nM) of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride against its putative targets, alongside established reference compounds. It is important to note that while specific Ki values for the hydrochloride salt of the parent methanol derivative are not extensively published, the data presented for related analogs from the literature provide a strong inferential basis for its likely binding profile. The experimental protocols detailed in this guide are designed to empirically determine these values.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Sigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
8-Azabicyclo[3.2.1]octan-3-ylmethanol HCl To be determinedTo be determinedTo be determinedTo be determined
Cocaine~250-600~300-900--
GBR 129091>10048 (IC50)-
Sertraline~250.2932-575297
Haloperidol~2-10~100-500~2-4~20-50

Note: Ki values can vary depending on experimental conditions. The values presented are representative figures from the literature.[4][5][6]

Experimental Methodologies for Binding Affinity Determination

The choice of assay for determining binding affinity is critical and depends on factors such as the nature of the target, the availability of reagents, and the desired throughput. Here, we detail three gold-standard techniques that provide complementary information on the binding interaction.

Radioligand Binding Assay: The Classic Approach

Radioligand binding assays are a highly sensitive and specific method for quantifying the interaction between a ligand and its receptor. The fundamental principle involves the competition between a radiolabeled ligand (with known high affinity and specificity for the target) and the unlabeled test compound (8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride) for binding to the target protein.

This method is particularly well-suited for membrane-bound targets like monoamine transporters and G-protein coupled receptors. It allows for the determination of the inhibition constant (Ki), a measure of the affinity of the test compound. The use of tissue homogenates or cell lines expressing the target of interest provides a biologically relevant context for the binding event.

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize rat striatal tissue or membranes from cells stably expressing human DAT in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of the test compound (8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride) or reference compound (e.g., cocaine, GBR 12909) at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • 50 µL of the radioligand, for example, [³H]WIN 35,428, at a final concentration close to its Kd value.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic information (association and dissociation rates) in addition to affinity data.[7]

SPR is an excellent method for obtaining a detailed kinetic profile of the binding interaction. It is particularly useful for confirming direct binding and for characterizing the dynamics of the interaction, which is not possible with endpoint assays like traditional radioligand binding. The label-free nature of this technique avoids potential artifacts associated with modifying the test compound.[8]

Caption: General workflow for an SPR binding experiment.

  • Target Immobilization: Covalently immobilize the purified target protein (e.g., DAT, SERT, or Sigma-1 receptor) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.

  • System Priming: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+).

  • Analyte Preparation: Prepare a series of dilutions of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride and the reference compounds in the running buffer. A buffer-only sample should be included as a control.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to generate a sensorgram. This will show the association phase during injection and the dissociation phase during the subsequent buffer flow.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a highly quantitative technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]

ITC is considered the gold standard for characterizing binding thermodynamics. It is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts related to surface effects. The thermodynamic data obtained from ITC can provide valuable insights into the driving forces of the binding interaction.

Caption: Schematic of an ITC experiment workflow.

  • Sample Preparation: Prepare the purified target protein and the test compound in the same, extensively dialyzed buffer to minimize heats of dilution. The concentrations should be carefully chosen based on the expected binding affinity.[10]

  • Instrument Setup: Thoroughly clean the ITC instrument and load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change after each injection, which is plotted as a function of the molar ratio of ligand to protein.

  • Data Analysis:

    • Integrate the heat peaks from the titration to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS , where R is the gas constant and T is the absolute temperature.

Conclusion

The validation of the binding affinity of 8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride is a critical step in its development as a potential therapeutic agent or research tool. The multi-pronged approach outlined in this guide, employing radioligand binding assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, provides a comprehensive and robust framework for characterizing its interaction with key biological targets. By comparing its binding profile to that of well-established reference compounds, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. The detailed protocols and the underlying scientific rationale provided herein are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the journey from compound synthesis to a deeper understanding of its biological function.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.